1-ALLYL-5-PHENETHYL-1,3,5-TRIAZINANE-2-THIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ALLYL-5-PHENETHYL-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by a triazine ring substituted with allyl and phenethyl groups, and a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ALLYL-5-PHENETHYL-1,3,5-TRIAZINANE-2-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of allyl and phenethyl amines with triazine derivatives in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete cyclization and thionation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that facilitate the cyclization and thionation processes is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-ALLYL-5-PHENETHYL-1,3,5-TRIAZINANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The allyl and phenethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazinanes depending on the nucleophile used.
Scientific Research Applications
1-ALLYL-5-PHENETHYL-1,3,5-TRIAZINANE-2-THIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-ALLYL-5-PHENETHYL-1,3,5-TRIAZINANE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The allyl and phenethyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Studied for its electronic structure and optical properties.
Uniqueness: 1-ALLYL-5-PHENETHYL-1,3,5-TRIAZINANE-2-THIONE is unique due to the presence of both allyl and phenethyl groups, which impart distinct chemical reactivity and biological activity. Its thione functional group also differentiates it from other triazinanes, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
5-(2-phenylethyl)-1-prop-2-enyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-2-9-17-12-16(11-15-14(17)18)10-8-13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIUVTTXLTKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CN(CNC1=S)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26664039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.